![molecular formula C18H32O2 B5157256 3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)
3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene is a complex organic compound characterized by its unique spiro structure. This compound features a spiro[5.5]undecane backbone with two dioxane rings and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene typically involves the formation of the spiro[5.5]undecane core followed by the introduction of the dioxane rings. One common method involves the reaction of a suitable precursor with a dioxane derivative under controlled conditions. For example, the reaction of a hexyl-substituted cyclohexanone with a dioxane derivative in the presence of an acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Substitution: The presence of multiple methyl groups allows for substitution reactions, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione: Similar spiro structure but with different functional groups.
11-(4-Bromophenyl)-3,3,9-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione:
1-(7,9,11-Trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-ylmethyl)-piperidine: Features a piperidine ring, making it useful in medicinal chemistry.
Uniqueness
3-Hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene is unique due to its hexyl substitution and the specific arrangement of its dioxane rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-9-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-17-19-12-18(13-20-17)15(3)10-14(2)11-16(18)4/h10,15-17H,5-9,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWFTIZCGZULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1OCC2(CO1)C(CC(=CC2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
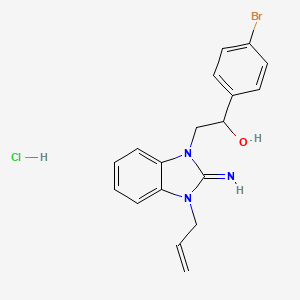
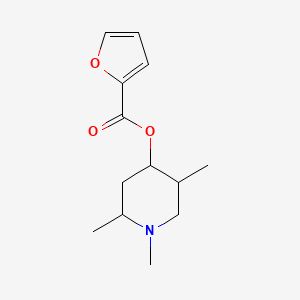
![1H-INDOLE-2,3-DIONE,3-[2-(2-PYRIDINYL)HYDRAZONE]](/img/structure/B5157201.png)
![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
![N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE](/img/structure/B5157214.png)
![(3-benzhydryl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B5157215.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
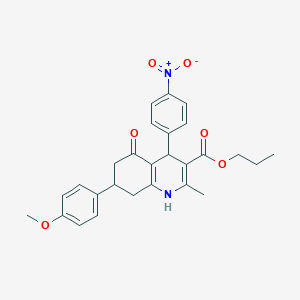
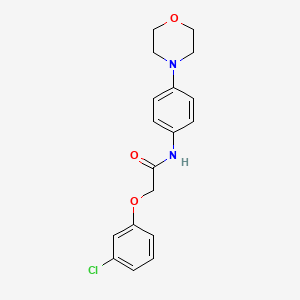
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)
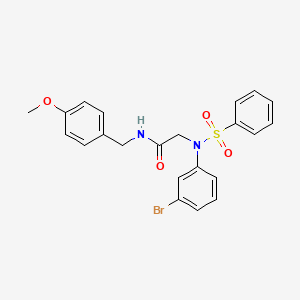
![7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5157249.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5157252.png)
